{[2-(2-Fluoroethoxy)phenyl]methyl}(methyl)amine
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Overview
Description
{[2-(2-Fluoroethoxy)phenyl]methyl}(methyl)amine is an organic compound that features a phenyl ring substituted with a fluoroethoxy group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(2-Fluoroethoxy)phenyl]methyl}(methyl)amine typically involves the reaction of 2-(2-fluoroethoxy)benzyl chloride with methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
{[2-(2-Fluoroethoxy)phenyl]methyl}(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
{[2-(2-Fluoroethoxy)phenyl]methyl}(methyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {[2-(2-Fluoroethoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoroethoxy group enhances the compound’s ability to cross biological membranes, allowing it to reach its target sites more effectively. Once bound to its target, the compound can modulate the activity of the receptor or enzyme, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant.
Benzylamine: A simple amine with a benzyl group, used in organic synthesis.
Fluoroethoxybenzene: A compound with a fluoroethoxy group attached to a benzene ring, used in various chemical reactions.
Uniqueness
{[2-(2-Fluoroethoxy)phenyl]methyl}(methyl)amine is unique due to the presence of both the fluoroethoxy and methylamine groups, which confer distinct chemical and biological properties. The fluoroethoxy group enhances lipophilicity and membrane permeability, while the methylamine group provides basicity and reactivity towards various chemical transformations.
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
1-[2-(2-fluoroethoxy)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H14FNO/c1-12-8-9-4-2-3-5-10(9)13-7-6-11/h2-5,12H,6-8H2,1H3 |
InChI Key |
CJXADCVXSIXIIU-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=CC=C1OCCF |
Origin of Product |
United States |
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